![molecular formula C10H18BrNO3 B2706149 Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate CAS No. 2413847-47-7](/img/structure/B2706149.png)
Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate is an organic compound with the CAS Number: 2413847-47-7 . It has a molecular weight of 280.16 .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl ®- (4-bromo-3-oxobutan-2-yl) (methyl)carbamate . The InChI code for this compound is 1S/C10H18BrNO3/c1-7 (8 (13)6-11)12 (5)9 (14)15-10 (2,3)4/h7H,6H2,1-5H3/t7-/m1/s1 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that tert-butyl groups and bromo compounds are often involved in substitution reactions .Scientific Research Applications
Advanced Oxidation Processes
The study of methyl tert-butyl ether (MTBE) oxidation by conventional ozonation and advanced oxidation processes (AOP) reveals the efficiency of these processes in treating water contaminated with MTBE. The research identified major degradation products and measured the rate constants for the oxidation of MTBE and its degradation products. This investigation sheds light on the pathways of MTBE degradation and the formation of byproducts in natural water systems, highlighting the potential application of AOPs in environmental remediation of contaminants related to tert-butyl compounds (Acero et al., 2001).
Synthesis and Reaction Studies
Research on tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate demonstrates the chemical versatility of tert-butyl-based compounds. The study explores the preparation and Diels‐Alder reaction, showcasing the compound's role in synthesizing complex organic structures. This highlights its importance in organic chemistry for creating novel molecules with potential applications in material science and pharmacology (Padwa et al., 2003).
Metabolic Studies
Investigation into the metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate in insects and by mouse liver enzymes uncovers the compound's biotransformation. The study identifies several oxidation products, providing insights into the metabolic pathways of tert-butyl compounds in biological systems. Understanding such metabolic processes is crucial for assessing the environmental and health impacts of these chemicals (Douch & Smith, 1971).
Environmental Fate and Remediation
Research on the uptake, metabolism, and toxicity of methyl tert-butyl ether (MTBE) in weeping willows presents an innovative approach to phytoremediation. The study demonstrates the plants' ability to remove MTBE from contaminated water, offering a sustainable method for mitigating environmental pollution. This research contributes to our understanding of how plants can be used to clean up pollutants related to tert-butyl compounds, paving the way for greener remediation technologies (Yu & Gu, 2006).
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO3/c1-7(8(13)6-11)12(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAPNEZSMAYOBL-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CBr)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)CBr)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
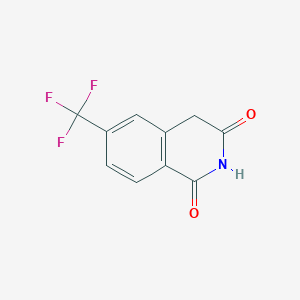
![Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride](/img/structure/B2706067.png)
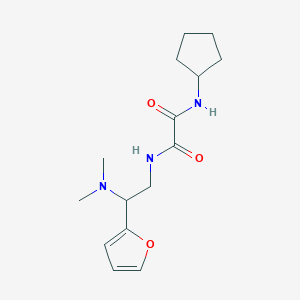
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2706076.png)
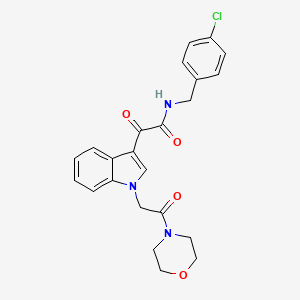
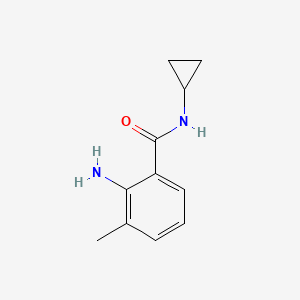

![1-[(E)-2-phenylethenyl]sulfonyl-N-[(1-piperidin-1-ylcyclohexyl)methyl]piperidine-4-carboxamide](/img/structure/B2706081.png)
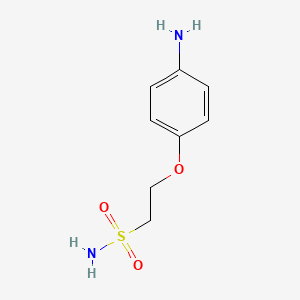
![2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2706084.png)
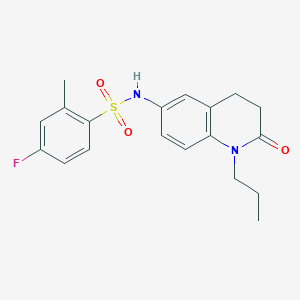

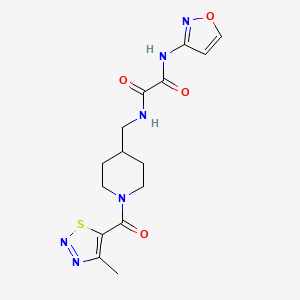
![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2706089.png)
